2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Coupling and Functionalization: The final step involves coupling the pyrrolidinone intermediate with the furan-thiophene moiety, followed by functionalization to introduce the hydroxyethyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the furan and thiophene rings.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}acetamide: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide lies in its combination of furan and thiophene rings, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16N2O5S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C16H16N2O5S/c19-11(13-6-10(9-24-13)12-2-1-5-23-12)7-17-14(20)8-18-15(21)3-4-16(18)22/h1-2,5-6,9,11,19H,3-4,7-8H2,(H,17,20) |
InChI Key |
ZKLGUCYIRSOTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Origin of Product |
United States |
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